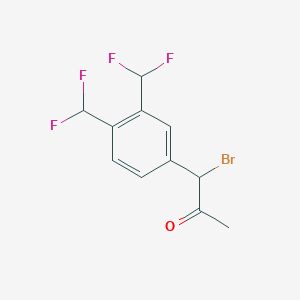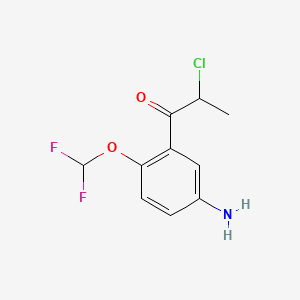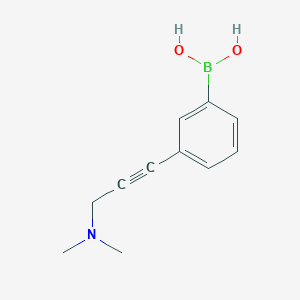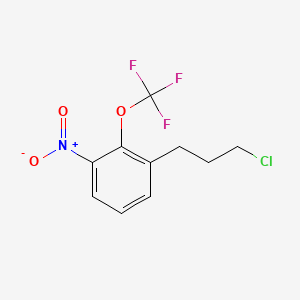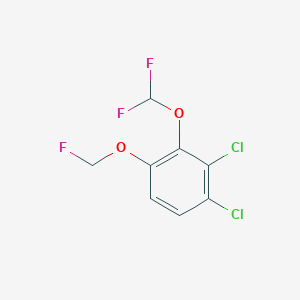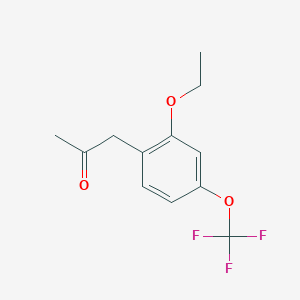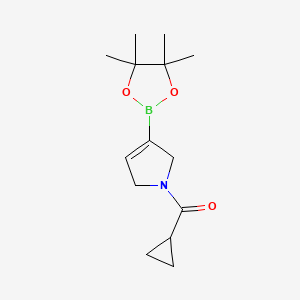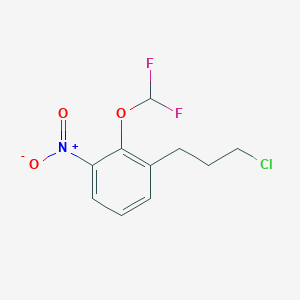
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene is an organic compound characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene typically involves multiple steps:
Chloropropylation: The chloropropyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves reacting the nitrated compound with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloropropyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, primary or secondary amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-(3-Aminopropyl)-2-(difluoromethoxy)-3-nitrobenzene.
Substitution: 1-(3-Hydroxypropyl)-2-(difluoromethoxy)-3-nitrobenzene or 1-(3-Aminopropyl)-2-(difluoromethoxy)-3-nitrobenzene.
Oxidation: 1-(3-Carboxypropyl)-2-(difluoromethoxy)-3-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene depends on its specific application. For instance, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or interfere with essential enzymatic processes. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Chloropropyl)-2-methoxy-3-nitrobenzene
- 1-(3-Chloropropyl)-2-(trifluoromethoxy)-3-nitrobenzene
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-nitrobenzene
Comparison: 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene is unique due to the presence of both the difluoromethoxy group and the nitro group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, the difluoromethoxy group may enhance its stability and reactivity, while the nitro group contributes to its potential biological activity.
Eigenschaften
Molekularformel |
C10H10ClF2NO3 |
|---|---|
Molekulargewicht |
265.64 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-2-(difluoromethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-6-2-4-7-3-1-5-8(14(15)16)9(7)17-10(12)13/h1,3,5,10H,2,4,6H2 |
InChI-Schlüssel |
JDUJSRXDEKGYCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])OC(F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14046056.png)
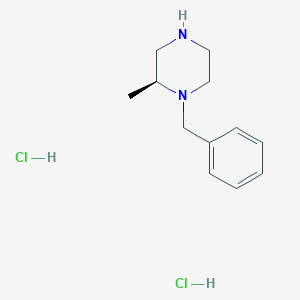
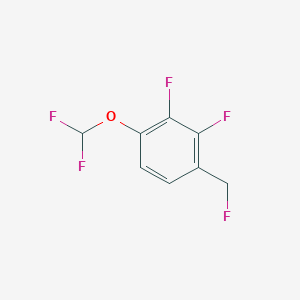
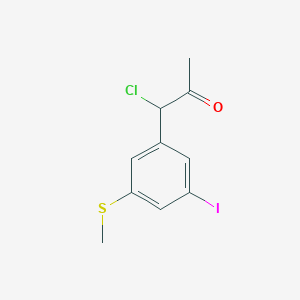
![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)
